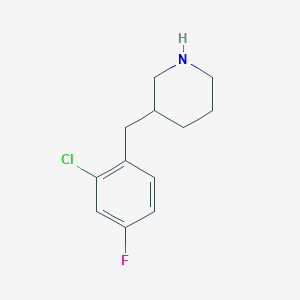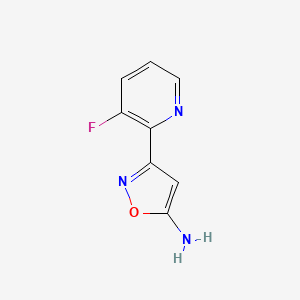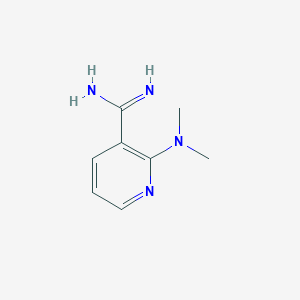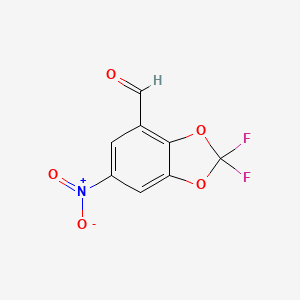
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a chemical compound with the molecular formula C8H3F2NO5 It is a member of the indane family, characterized by the presence of a nitro group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-dioxane and nitrobenzene derivatives.
Nitration: The nitro group is introduced through a nitration reaction, often using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde.
Substitution: this compound derivatives with substituted groups.
Oxidation: 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both the nitro group and the aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. The fluorine atoms further enhance its stability and influence its electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H3F2NO5 |
|---|---|
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
2,2-difluoro-6-nitro-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-5(11(13)14)1-4(3-12)7(6)16-8/h1-3H |
InChI-Schlüssel |
RKNFHHIXEARWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1C=O)OC(O2)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


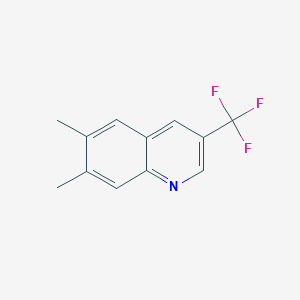
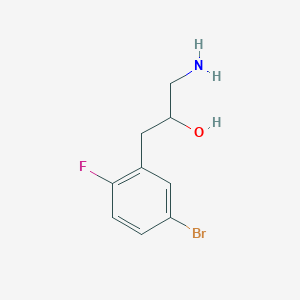

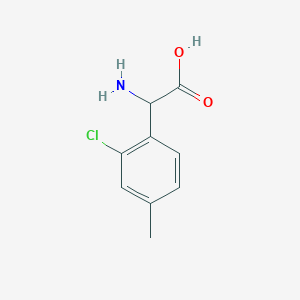



![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
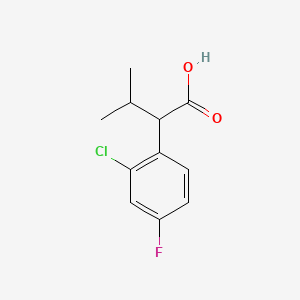
![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
